

Application Note: High-Resolution Mass Spectrometry of Cannabidibutol (CBDB)

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Compound of Interest

Compound Name: *Cannabidibutol*

Cat. No.: *B3025772*

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Introduction

Cannabidibutol (CBDB) is a butyl analog of cannabidiol (CBD) and has been identified as a minor cannabinoid and an impurity in CBD products derived from hemp (*Cannabis sativa* L.).^[1] As the therapeutic and commercial interest in CBD continues to grow, the comprehensive characterization and quantification of its analogs and potential impurities, such as CBDB, are crucial for ensuring product quality, safety, and regulatory compliance. High-resolution mass spectrometry (HRMS) offers the necessary sensitivity and selectivity for the accurate identification and quantification of CBDB, even at trace levels.^{[2][3][4]} This application note provides detailed protocols and data for the analysis of CBDB using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Quantitative Data Summary

The following tables summarize the key quantitative data for the analysis of CBDB and a related cannabinoid, cannabidivarin (CBDV), obtained by chromatographic methods. While some of the quantitative data presented here was generated using HPLC-UV, the principles and expected performance characteristics are transferable to a properly validated LC-HRMS method.

Table 1: Linearity Parameters for CBDB and CBDV Analysis

Analyte	Linear Range (µg/mL)	Slope	Intercept	R ²
CBDB	0.12 - 24.0	0.042	0.001	>0.99
CBDV	0.28 - 56.4	0.038	0.002	>0.99

Data adapted from an HPLC-UV method validation and is representative of expected performance.

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) for CBDB and CBDV

Analyte	LOD (µg/mL)	LOQ (µg/mL)
CBDB	0.04	0.12
CBDV	0.10	0.28

Data adapted from an HPLC-UV method validation.[5]

Table 3: High-Resolution Mass Spectrometry Data for CBDB and Related Cannabinoids

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
CBDB	301.2162	187.1379	245.1849
CBD	315.2312	193.1223	259.1951
CBDV	287.1849	165.1012	231.1481

Note: The precursor and product ions for CBDB are proposed based on its structure and fragmentation patterns of similar cannabinoids. The exact masses are calculated based on their elemental composition.

Experimental Protocols

Sample Preparation

- Standard Solution Preparation:

- Prepare individual stock solutions of CBDB certified reference material in methanol at a concentration of 1 mg/mL.
- Prepare working standard solutions by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 ng/mL).
- Sample Extraction from Cannabis/Hemp Matrix:
 - Homogenize 1 gram of the plant material.
 - Add 10 mL of methanol and vortex for 1 minute.
 - Sonicate for 15 minutes.
 - Centrifuge at 4000 rpm for 10 minutes.
 - Collect the supernatant and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
 - Dilute the extract with methanol as needed to fall within the calibration range.

Liquid Chromatography

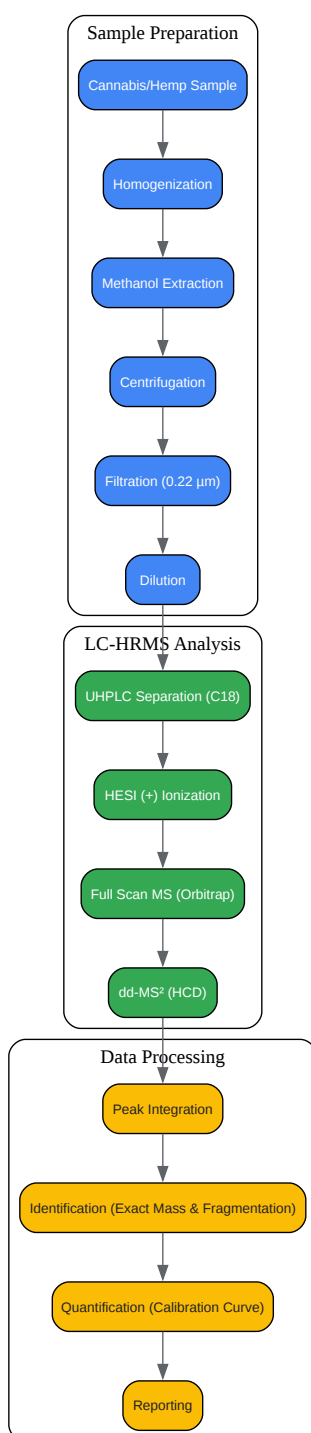
- System: UHPLC system
- Column: C18 reversed-phase column (e.g., 1.8 µm, 2.1 x 100 mm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient:
 - 0-1 min: 70% B
 - 1-8 min: 70-95% B
 - 8-9 min: 95% B

- 9-10 min: 70% B
- 10-12 min: 70% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL

High-Resolution Mass Spectrometry

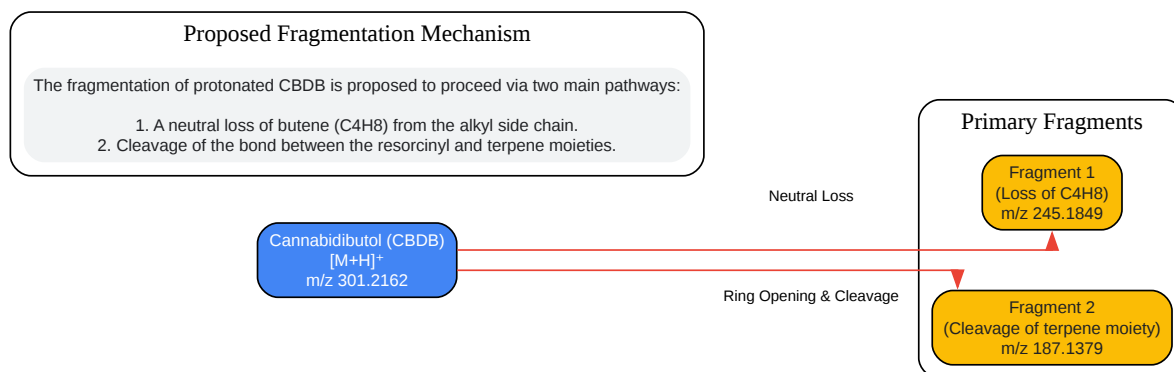
- System: Q-Exactive Orbitrap Mass Spectrometer or equivalent
- Ionization Mode: Heated Electrospray Ionization (HESI), Positive
- Capillary Voltage: 3.5 kV
- Capillary Temperature: 320 °C
- Sheath Gas Flow Rate: 40 units
- Auxiliary Gas Flow Rate: 10 units
- Full Scan MS Resolution: 70,000
- Full Scan MS Mass Range: m/z 100-500
- dd-MS² (Data-Dependent MS/MS) Resolution: 35,000
- Collision Energy (HCD): Stepped 20, 30, 40 eV

Visualizations



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Caption: Experimental workflow for CBDB analysis.



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Caption: Proposed fragmentation of **Cannabidibutol**.

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